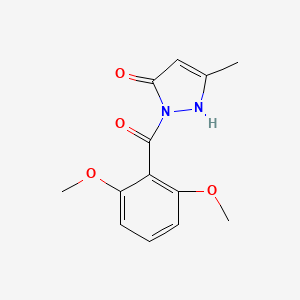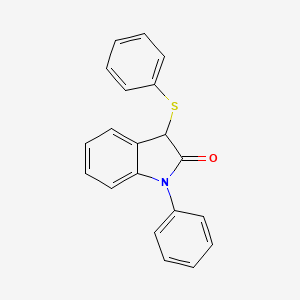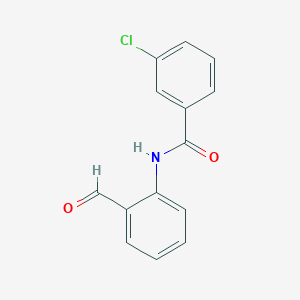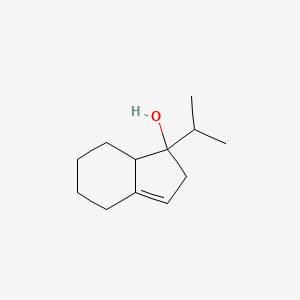![molecular formula C27H25NO2Sn B12555104 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine CAS No. 143190-17-4](/img/structure/B12555104.png)
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a pyridine ring substituted with a tribenzylstannyl group and a carbonyl group
Métodos De Preparación
The synthesis of 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine-2-carboxylic acid with tribenzylstannyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tribenzylstannyl group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine undergoes various chemical reactions, including:
Oxidation: The tribenzylstannyl group can be oxidized to form the corresponding stannic oxide derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The tribenzylstannyl group can be substituted with other nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: The compound can act as a catalyst in certain organic reactions, such as the Stille coupling reaction, which is used to form carbon-carbon bonds.
Medicinal Chemistry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine involves the interaction of the tribenzylstannyl group with various molecular targets. In catalytic reactions, the tribenzylstannyl group can facilitate the transfer of organic groups to a substrate, thereby promoting the formation of new chemical bonds. The pyridine ring can also participate in coordination with metal ions, enhancing the reactivity of the compound.
Comparación Con Compuestos Similares
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine can be compared with other organotin compounds, such as:
2-{[(Triphenylstannyl)oxy]carbonyl}pyridine: This compound has a triphenylstannyl group instead of a tribenzylstannyl group, which can affect its reactivity and applications.
2-{[(Trimethylstannyl)oxy]carbonyl}pyridine: The presence of a trimethylstannyl group makes this compound less bulky and potentially more reactive in certain reactions.
2-{[(Tributylstannyl)oxy]carbonyl}pyridine: The tributylstannyl group provides different steric and electronic properties compared to the tribenzylstannyl group, influencing its behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of steric and electronic properties, which can be tailored for specific applications in organic synthesis and catalysis.
Propiedades
Número CAS |
143190-17-4 |
|---|---|
Fórmula molecular |
C27H25NO2Sn |
Peso molecular |
514.2 g/mol |
Nombre IUPAC |
tribenzylstannyl pyridine-2-carboxylate |
InChI |
InChI=1S/3C7H7.C6H5NO2.Sn/c3*1-7-5-3-2-4-6-7;8-6(9)5-3-1-2-4-7-5;/h3*2-6H,1H2;1-4H,(H,8,9);/q;;;;+1/p-1 |
Clave InChI |
JNYUYEXWFRPYFG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)OC(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B12555031.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
![2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one](/img/structure/B12555046.png)


![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)

![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
